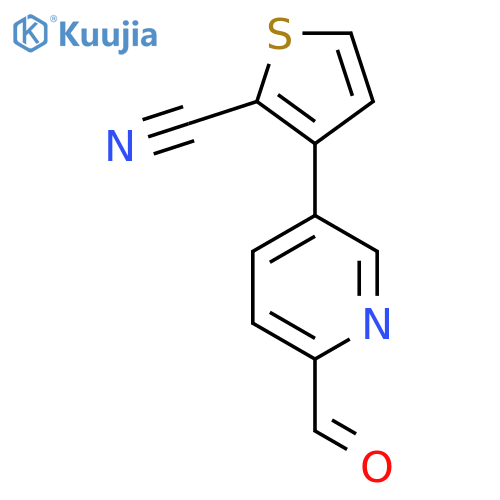

Cas no 2138272-10-1 (3-(6-formylpyridin-3-yl)thiophene-2-carbonitrile)

3-(6-formylpyridin-3-yl)thiophene-2-carbonitrile 化学的及び物理的性質

名前と識別子

-

- 3-(6-formylpyridin-3-yl)thiophene-2-carbonitrile

- EN300-1086336

- 2138272-10-1

-

- インチ: 1S/C11H6N2OS/c12-5-11-10(3-4-15-11)8-1-2-9(7-14)13-6-8/h1-4,6-7H

- InChIKey: ZOQXVOUEZMDEBT-UHFFFAOYSA-N

- ほほえんだ: S1C=CC(=C1C#N)C1C=NC(C=O)=CC=1

計算された属性

- せいみつぶんしりょう: 214.02008399g/mol

- どういたいしつりょう: 214.02008399g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 286

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 82Ų

3-(6-formylpyridin-3-yl)thiophene-2-carbonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1086336-2.5g |

3-(6-formylpyridin-3-yl)thiophene-2-carbonitrile |

2138272-10-1 | 95% | 2.5g |

$1428.0 | 2023-10-27 | |

| Enamine | EN300-1086336-10.0g |

3-(6-formylpyridin-3-yl)thiophene-2-carbonitrile |

2138272-10-1 | 10g |

$3131.0 | 2023-06-10 | ||

| Enamine | EN300-1086336-5g |

3-(6-formylpyridin-3-yl)thiophene-2-carbonitrile |

2138272-10-1 | 95% | 5g |

$2110.0 | 2023-10-27 | |

| Enamine | EN300-1086336-0.25g |

3-(6-formylpyridin-3-yl)thiophene-2-carbonitrile |

2138272-10-1 | 95% | 0.25g |

$670.0 | 2023-10-27 | |

| Enamine | EN300-1086336-5.0g |

3-(6-formylpyridin-3-yl)thiophene-2-carbonitrile |

2138272-10-1 | 5g |

$2110.0 | 2023-06-10 | ||

| Enamine | EN300-1086336-1.0g |

3-(6-formylpyridin-3-yl)thiophene-2-carbonitrile |

2138272-10-1 | 1g |

$728.0 | 2023-06-10 | ||

| Enamine | EN300-1086336-0.5g |

3-(6-formylpyridin-3-yl)thiophene-2-carbonitrile |

2138272-10-1 | 95% | 0.5g |

$699.0 | 2023-10-27 | |

| Enamine | EN300-1086336-0.1g |

3-(6-formylpyridin-3-yl)thiophene-2-carbonitrile |

2138272-10-1 | 95% | 0.1g |

$640.0 | 2023-10-27 | |

| Enamine | EN300-1086336-10g |

3-(6-formylpyridin-3-yl)thiophene-2-carbonitrile |

2138272-10-1 | 95% | 10g |

$3131.0 | 2023-10-27 | |

| Enamine | EN300-1086336-0.05g |

3-(6-formylpyridin-3-yl)thiophene-2-carbonitrile |

2138272-10-1 | 95% | 0.05g |

$612.0 | 2023-10-27 |

3-(6-formylpyridin-3-yl)thiophene-2-carbonitrile 関連文献

-

Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674

-

Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560

-

Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740

-

Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460

-

Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886

-

Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860

-

J. T. Zhang,S. Liu,G. L. Pan,G. R. Li,X. P. Gao J. Mater. Chem. A, 2014,2, 1524-1529

-

S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507

-

Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662

-

Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878

3-(6-formylpyridin-3-yl)thiophene-2-carbonitrileに関する追加情報

Introduction to 3-(6-formylpyridin-3-yl)thiophene-2-carbonitrile (CAS No. 2138272-10-1)

3-(6-formylpyridin-3-yl)thiophene-2-carbonitrile, identified by the CAS number 2138272-10-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound belongs to the class of heterocyclic molecules, featuring a thiophene core conjugated with a pyridine ring and a formyl group, which makes it a versatile intermediate for synthesizing more complex molecules. The structural features of this compound not only make it interesting from a chemical perspective but also open up numerous possibilities for its application in drug discovery and advanced material development.

The thiophene ring, a five-membered aromatic heterocycle containing sulfur, is well-known for its stability and ability to participate in various chemical reactions, including cyclization, substitution, and coupling reactions. When combined with a pyridine moiety, the electron-withdrawing nature of the pyridine ring can influence the reactivity of the formyl group, making it an excellent site for further functionalization. This dual functionality has made 3-(6-formylpyridin-3-yl)thiophene-2-carbonitrile a valuable building block in medicinal chemistry.

The formyl group (—CHO) attached to the pyridine ring introduces reactivity that allows for further derivatization through condensation reactions, forming Schiff bases or other functionalized compounds. Additionally, the nitrile group (—CN) at the 2-position of the thiophene ring adds another layer of reactivity, enabling transformations such as hydrolysis to carboxylic acids or reduction to amides. These features make 3-(6-formylpyridin-3-yl)thiophene-2-carbonitrile particularly useful in constructing complex molecular architectures.

In recent years, there has been growing interest in thiophene-based compounds due to their wide range of biological activities. Thiophenes and their derivatives have been reported to exhibit antimicrobial, antifungal, anti-inflammatory, and anticancer properties. The presence of both pyridine and formyl groups in 3-(6-formylpyridin-3-yl)thiophene-2-carbonitrile enhances its potential as a pharmacophore, allowing for the design of novel therapeutic agents targeting various diseases.

One of the most promising applications of this compound lies in its use as a precursor for developing small-molecule inhibitors. Researchers have been exploring its potential in inhibiting key enzymes involved in cancer pathways. For instance, studies have shown that thiophene derivatives can interact with enzymes such as tyrosine kinases and proteases, disrupting cancer cell proliferation. The formyl group in 3-(6-formylpyridin-3-yl)thiophene-2-carbonitrile provides a convenient handle for linking other pharmacophoric units or for modifying electronic properties through further functionalization.

Moreover, the compound's ability to undergo cross-coupling reactions makes it an excellent candidate for constructing more complex molecules via palladium-catalyzed reactions such as Suzuki-Miyaura or Heck couplings. These reactions are widely used in pharmaceutical synthesis to build carbon-carbon bonds efficiently. The pyridine moiety can serve as an anchor point for these reactions due to its ability to participate in π-stacking interactions and coordinate with transition metals.

Recent advancements in computational chemistry have also highlighted the potential of 3-(6-formylpyridin-3-yl)thiophene-2-carbonitrile as a scaffold for drug design. Molecular modeling studies have shown that this compound can effectively bind to biological targets by optimizing its conformational flexibility and electronic properties. By leveraging computational tools, researchers can predict how modifications to this scaffold might enhance binding affinity or selectivity.

The nitrile group's role in modulating electronic properties cannot be overstated either. It introduces electron-withdrawing effects that can influence the reactivity of adjacent functional groups and alter the overall electronic landscape of the molecule. This feature is particularly useful when designing molecules that require specific redox potentials or when targeting enzymes with particular electronic requirements.

In conclusion, 3-(6-formylpyridin-3-yl)thiophene-2-carbonitrile (CAS No. 2138272-10-1) represents a fascinating compound with significant potential in pharmaceutical research and material science. Its unique structural features—combining a thiophene core with both a formyl and nitrile group—make it an excellent candidate for synthesizing complex molecules with diverse biological activities. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in drug discovery and innovation.

2138272-10-1 (3-(6-formylpyridin-3-yl)thiophene-2-carbonitrile) 関連製品

- 2172238-24-1(5-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methylcyclopentylformamido}pentanoic acid)

- 2649014-98-0(5-(1-isocyanatoethyl)-1-methyl-3-phenyl-1H-pyrazole)

- 2000173-40-8(5,5-difluoro-3-methyl-1-(1H-pyrazol-4-yl)pentan-1-ol)

- 1017387-75-5({2-(3,4-Dimethoxyphenyl)-2,3-dihydro-1H-inden-2-ylmethyl}amine)

- 307525-22-0((5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one)

- 2248363-20-2(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,5-diethyl-1-methyl-1H-pyrazole-4-carboxylate)

- 22531-53-9(4-Chloro-1-naphthalene Ethanone)

- 2248400-39-5(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate)

- 490-63-1(2-Formyl-4,5-dimethoxybenzoic acid)

- 93885-06-4(methyl 3-oxo-2-(trifluoromethyl)butanoate)